(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid - 1322604-42-1

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Catalog Number: EVT-1731854
CAS Number: 1322604-42-1
Molecular Formula: C13H14N2O3
Molecular Weight: 246.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

One common approach involves the condensation of anthranilic acid derivatives with acetic anhydride to form benzoxazinones, which can then react with various nucleophiles, including amines, hydrazines, and amino acids, to yield the desired quinazolinone core [, ].

Another method utilizes the reaction of 2-methylquinazolin-4(3H)-one with chloroacetic acid derivatives in the presence of a base, such as potassium carbonate, to introduce the acetic acid moiety at the 2-position [].

Molecular Structure Analysis
  • N-alkylation/arylation: The nitrogen atom at the 3-position of the quinazolinone ring can be alkylated or arylated with appropriate electrophiles [, ].
  • Azo coupling: Diazonium salts derived from 3-aminoquinazolin-4(3H)-ones can react with various coupling partners to form azo compounds with diverse functionalities [].
  • Click chemistry: Azido derivatives of quinazolin-4(3H)-ones can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to yield 1,2,3-triazole-linked conjugates [].
  • Salt/cocrystal formation: The carboxylic acid group of the acetic acid moiety can form salts or cocrystals with suitable counterions or coformers, potentially enhancing solubility or other physicochemical properties [].
Mechanism of Action

For example, some derivatives exhibit potent aldose reductase (AR) inhibitory activity []. AR is a key enzyme in the polyol pathway, and its inhibition is considered a potential therapeutic strategy for diabetic complications. Molecular docking studies suggest that these inhibitors bind to the active site of AR, competing with the substrate and preventing its reduction [].

Other derivatives display larvicidal activity against mosquito larvae []. While the exact mechanism remains to be elucidated, in silico studies point towards the involvement of acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE) as potential molecular targets [].

Physical and Chemical Properties Analysis

The introduction of an acetic acid moiety can influence solubility, particularly in aqueous media. Studies on lesinurad, a related quinazolinone derivative, demonstrate the potential for improving solubility through cocrystallization [].

Applications
  • Medicinal Chemistry: These compounds have shown promise as potential therapeutic agents for various diseases, including:
    • Diabetes: As aldose reductase inhibitors, they hold potential for treating diabetic complications [].
    • Gout: Lesinurad, a structurally similar compound, is a clinically approved drug for hyperuricemia associated with gout, highlighting the therapeutic relevance of this class of compounds [].
  • Pest Control: The larvicidal activity of some derivatives against mosquito larvae suggests their potential application in controlling mosquito populations and preventing mosquito-borne diseases [].
  • Materials Science: The ability of these compounds to form different solid forms, such as salts and cocrystals, opens up possibilities for their use in developing advanced materials with tailored properties [].

2-Methyl-3,4-dihydroquinazolin-4-one

Compound Description: This compound serves as a key intermediate in synthesizing N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, which demonstrate larvicidal activity against Aedes aegypti mosquito larvae. []

Relevance: This compound shares the core quinazolin-4(3H)-one structure with (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The difference lies in the substituents at the 2nd, 7th and 8th positions of the quinazolinone ring. []

N-aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

Compound Description: This series of compounds, synthesized from 2-methylquinazolin-4(3H)-one, exhibit larvicidal activity against Aedes aegypti mosquito larvae, with LC50 values ranging from 2.085–4.201 μg/mL after 72 hours of exposure. Notably, these compounds show no toxicity towards the non-target organism Diplonychus rusticus, indicating their potential as environmentally friendly larvicides. []

Relevance: These compounds share the core 2-methylquinazolin-4(3H)-one structure with (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid. The structural difference lies in the presence of the N-aryl-acetamide substituent at the 3rd position of the quinazolinone ring in these derivatives. []

Acetic acid derivatives containing quinazolin‐4(3H)‐one ring

Compound Description: This series of compounds, featuring a quinazolin-4(3H)-one ring linked to an acetic acid moiety, display potent inhibitory activity against aldose reductase (AR), a key enzyme involved in glucose metabolism under hyperglycemic conditions associated with diabetes. These compounds exhibit nanomolar activity against AR, outperforming the reference drug epalrestat. []

Relevance: This entire series, including (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, belongs to the same structural class characterized by the presence of both a quinazolin-4(3H)-one ring and an acetic acid group. []

2‐(4‐[(2‐[(4‐methylpiperazin‐1‐yl)methyl]‐4‐oxoquinazolin‐3(4H)‐ylimino)methyl]phenoxy)acetic acid (Compound 19)

Compound Description: This specific compound within the acetic acid derivatives containing quinazolin‐4(3H)‐one ring exhibits the most potent AR inhibitory effect, with a Ki value of 61.20 ± 10.18 nM. Furthermore, it demonstrates lower toxicity against normal L929 cells compared to other compounds in the series. []

Relevance: This compound belongs to the same structural class as (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, both characterized by the presence of a quinazolin-4(3H)-one ring linked to an acetic acid moiety. []

2-substituted arylamino-2-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propanenitriles

Compound Description: These compounds, synthesized from 3-(4-acetophenyl)-2-methylquinazolin-4(3H)-one, serve as intermediates in synthesizing 2-substituted arylamino-2-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl) propanamides, which exhibit moderate to good antibacterial and antifungal activity. []

Relevance: These compounds, while containing the core 2-methylquinazolin-4(3H)-one structure found in (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, differ significantly in their overall structure due to the extended phenylpropanenitrile substituent at the 3rd position of the quinazolinone ring. []

2-substituted arylamino-2-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl) propanamides

Compound Description: This series of compounds, derived from 2-substituted arylamino-2-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)propanenitriles, demonstrate moderate to good antibacterial activity against B. cereus, S. aureus, and E. coli, and antifungal activity against Candida albicans. []

Relevance: These compounds, similar to the previous group, share the 2-methylquinazolin-4(3H)-one core with (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid but possess a distinct extended phenylpropanamide substituent at the 3rd position of the quinazolinone ring. []

Properties

CAS Number

1322604-42-1

Product Name

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

IUPAC Name

2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

InChI

InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17)

InChI Key

BNMWTNMTRVDSPM-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.